N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
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Overview
Description
N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a heterocyclic compound that features a thiophene ring with a sulfone group and an amino group attached to a dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the condensation of a thiophene derivative with an appropriate amine. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) to form thiophene derivatives . The reaction conditions often require a solvent such as ethanol or acetic acid and may be carried out under reflux conditions.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of catalysts and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding thiol or sulfide under reducing conditions.
Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It finds applications in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets. The amino group allows it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfone group enhances its stability and solubility, facilitating its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog without the amino and sulfone groups.
2,3-Dimethylphenylamine: Lacks the thiophene ring and sulfone group.
Thiophene-2-sulfonamide: Contains a sulfonamide group instead of an amino group.
Uniqueness
N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a compound belonging to the thiophene class of heterocyclic compounds. This compound has garnered interest in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a thiophene ring with a sulfur atom in its five-membered structure. The presence of a 2,3-dimethylphenyl substituent significantly influences its chemical reactivity and biological properties. The dioxo group (two double-bonded oxygen atoms) enhances its potential interactions with biological targets.
Biological Activities
Research indicates that thiophene derivatives exhibit diverse pharmacological properties. The biological activities of this compound have been explored through various in vitro assays across different cell lines and animal models. Key areas of investigation include:
- Antimicrobial Activity : Studies suggest that thiophene derivatives can exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary research indicates that this compound may influence cancer cell proliferation and apoptosis pathways.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in cellular models.
The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes or receptors. This compound may inhibit certain metabolic enzymes or modulate receptor activity, leading to altered cellular responses.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds. Below is a table highlighting some related compounds and their unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(3,4-Dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | Similar thiophene core with different phenyl substitution | Explored for similar biological activities but with different substitution patterns affecting efficacy |
N-(Phenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | Simple phenyl group without additional methyl substitutions | Serves as a baseline for comparing enhanced activities of more substituted derivatives |
Case Study 1: Anticancer Activity
A study investigated the effect of this compound on human breast cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited significant inhibitory effects at low concentrations.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-4-3-5-12(10(9)2)13-11-6-7-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVZNAPWHJPPPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CS(=O)(=O)C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.